molecular formula C14H24N2O2 B8140532 tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

Cat. No.: B8140532
M. Wt: 252.35 g/mol
InChI Key: AHSMEIUFEMQLAD-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate is an organic compound that features a cyclohexane ring substituted with a cyanomethyl group and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate typically involves the reaction of cyclohexylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with cyanomethyl chloride to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with similar properties but different functional groups.

    Cyclohexanecarboxylic acid: Another related compound with a simpler structure.

    Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate: Known for its anticancer activities and structural similarities.

Uniqueness

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate is unique due to its combination of a cyanomethyl group and a carbamic acid tert-butyl ester, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[1-(cyanomethyl)cyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-9,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSMEIUFEMQLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyanuric chloride (39.5 g, 0.214 mol) was added to (1-carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester (3) (116 g, 0.429 mol) in 400 mL DMF. An ice-water bath was used to moderate the exotherm, and the reaction mixture was stirred at room temperature for 1.5 hours. The mixture was poured into ice-water containing 120 g (1.43 mol) NaHCO3 and was extracted 4×EtOAc. The extracts were washed 1× water, 2× brine and dried over Na2SO4. Evaporation yielded an oil which was taken up in 3:1 hexane/EtOAc and filtered through silica gel. Evaporation yielded white crystals (86.5 g, 80%); mp 54–58° C.
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
(1-carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
120 g
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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